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Tivantinib (ARQ 197), initially developed as a selective, non-ATP competitive inhibitor of the

MET receptor tyrosine kinase, has had a complex clinical development history. While preclinical

data and early-phase trials suggested MET overexpression as a key predictive biomarker for

response, pivotal Phase III trials have yielded conflicting results, prompting a deeper

investigation into the true predictors of Tivantinib efficacy and its mechanism of action. This

guide provides a comprehensive comparison of biomarkers investigated for predicting

Tivantinib response, supported by clinical trial data, and contrasts its performance with other

MET inhibitors.

The HGF/MET Signaling Pathway and Tivantinib's
Proposed Mechanism
The hepatocyte growth factor (HGF)/MET signaling axis is a critical pathway in cell

proliferation, survival, and migration.[1] Dysregulation of this pathway, through MET

amplification, overexpression, or mutations, is a known oncogenic driver in various cancers,

including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). Tivantinib
was designed to inhibit MET autophosphorylation, thereby blocking downstream signaling

cascades such as the RAS/MAPK and PI3K/AKT pathways.
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Figure 1: Simplified HGF/MET Signaling Pathway and Tivantinib Inhibition.

However, emerging evidence suggests Tivantinib also possesses anti-tumor activity

independent of MET inhibition, primarily through microtubule disruption, which may contribute

to its clinical effects and toxicities.[2]

Biomarker Performance: A Tale of Discordant
Results
The primary biomarker investigated for predicting Tivantinib response has been MET

expression, typically assessed by immunohistochemistry (IHC).

MET Expression in Hepatocellular Carcinoma (HCC)
Initial clinical studies in second-line HCC showed promise for MET expression as a predictive

biomarker. A randomized Phase II trial (NCT00755767) suggested that patients with "MET-
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high" tumors (≥2+ staining intensity in ≥50% of tumor cells) experienced a significant overall

survival (OS) benefit with Tivantinib compared to placebo.[3][4]

Phase II HCC

Trial (MET-High

Subgroup)

Tivantinib Placebo
Hazard Ratio
(HR)

p-value

Median Overall

Survival (OS)
7.2 months 3.8 months

0.38 (95% CI:

0.18–0.81)
0.01

Median

Progression-Free

Survival (PFS)

2.2 months 1.4 months
0.45 (95% CI:

0.21–0.95)
0.02

Disease Control

Rate (DCR)
50% 20% - -

Table 1: Efficacy of Tivantinib in MET-High HCC (Phase II).[3]

These encouraging results led to the larger Phase III METIV-HCC trial (NCT01755767), which

aimed to confirm these findings in a larger population of MET-high HCC patients previously

treated with sorafenib. Disappointingly, the METIV-HCC study failed to meet its primary

endpoint, showing no significant improvement in OS for patients receiving Tivantinib
compared to placebo.[5][6]

Phase III

METIV-HCC

Trial (MET-High

Population)

Tivantinib (120
mg BID)

Placebo
Hazard Ratio
(HR)

p-value

Median Overall

Survival (OS)
8.4 months 9.1 months

0.97 (95% CI:

0.75–1.25)
0.81

Median

Progression-Free

Survival (PFS)

2.1 months 2.0 months - -

Table 2: Efficacy of Tivantinib in MET-High HCC (Phase III).[6]
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The discrepancy between the Phase II and Phase III trial results has raised questions about

the reliability of MET IHC as a predictive biomarker for Tivantinib and the drug's primary

mechanism of action.

Biomarkers in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, the role of MET as a biomarker for Tivantinib is even less clear. Some sub-group

analyses of clinical trials combining Tivantinib with EGFR inhibitors (e.g., erlotinib) hinted at a

potential benefit in patients with MET-high tumors or KRAS mutations, but these findings were

not consistently demonstrated in larger studies.[2][7]

Comparison with Alternative MET Inhibitors
In contrast to the challenges with Tivantinib, other MET inhibitors have shown more definitive

clinical activity, particularly in NSCLC patients with specific MET alterations. The most

prominent predictive biomarkers for these agents are MET exon 14 skipping mutations and

high levels of MET gene amplification.
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Drug Biomarker Tumor Type

Overall

Response

Rate (ORR)

Median

Duration of

Response

(DOR)

Median

Progression-

Free

Survival

(PFS)

Capmatinib
MET exon 14

skipping

NSCLC (1st

line)
68% 12.6 months 12.5 months

MET exon 14

skipping

NSCLC (pre-

treated)
41% 9.7 months 5.5 months

MET

amplification

(GCN ≥10)

NSCLC (1st

line)
40% - -

Tepotinib
MET exon 14

skipping

NSCLC (1st

line)
57% 46.4 months 15.9 months

MET exon 14

skipping

NSCLC (pre-

treated)
45% 12.6 months -

Crizotinib
MET exon 14

alteration

NSCLC (pre-

treated)
32% 9.1 months 7.3 months

MET

amplification

(high)

NSCLC (pre-

treated)
67% - -

Table 3: Efficacy of Alternative MET Inhibitors in Biomarker-Selected NSCLC Patients.[8][9][10]

[11][12][13][14][15][16][17]

This data highlights a clear distinction: while Tivantinib's efficacy in MET-high populations is

questionable, other MET inhibitors demonstrate significant and durable responses in NSCLC

patients with specific, genetically defined MET alterations.

Experimental Protocols for Biomarker Detection
Accurate and reproducible biomarker assessment is crucial for patient selection in targeted

therapies. Below are generalized protocols for the key assays used to evaluate MET status.
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Immunohistochemistry (IHC) for MET Expression
IHC is used to assess the level of MET protein expression in tumor tissue.

IHC Workflow for MET Expression

Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sectioning (4-5 µm)

Deparaffinization & Rehydration
(Xylene, Ethanol series)

Antigen Retrieval
(Heat-induced, e.g., citrate buffer)

Blocking of Endogenous Peroxidase and Non-specific Binding

Primary Antibody Incubation
(e.g., anti-MET, clone SP44)

Secondary Antibody & Detection System Incubation

Chromogen Application
(e.g., DAB)

Counterstaining
(e.g., Hematoxylin)

Pathologist Scoring
(Intensity & Percentage of positive cells)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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